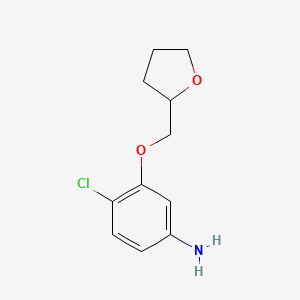
4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine: is an organic compound that features a chloro-substituted phenyl ring and a tetrahydrofuran-2-ylmethoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine typically involves the reaction of 4-chloroaniline with tetrahydrofuran-2-ylmethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or alkoxides are employed under basic conditions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Dechlorinated phenylamine.
Substitution: Hydroxy or alkoxy-substituted phenylamine.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Industry: In the industrial sector, it is utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and tetrahydrofuran-2-ylmethoxy groups contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to desired biological effects.
類似化合物との比較
4-Chloroaniline: Shares the chloro-substituted phenyl ring but lacks the tetrahydrofuran-2-ylmethoxy group.
Tetrahydrofuran-2-ylmethanol: Contains the tetrahydrofuran-2-ylmethoxy group but lacks the chloro-substituted phenyl ring.
Uniqueness: 4-Chloro-3-((tetrahydrofuran-2-yl)methoxy)benzenamine is unique due to the combination of both the chloro-substituted phenyl ring and the tetrahydrofuran-2-ylmethoxy group, which imparts distinct chemical and biological properties not found in the individual components.
特性
分子式 |
C11H14ClNO2 |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
4-chloro-3-(oxolan-2-ylmethoxy)aniline |
InChI |
InChI=1S/C11H14ClNO2/c12-10-4-3-8(13)6-11(10)15-7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,13H2 |
InChIキー |
ARSPICZVXODHOC-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)COC2=C(C=CC(=C2)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













